1-(2-Aminoethyl)-n-boc-cyclohexylamine, hydrochloride, is a chemical compound characterized by its unique structure, which incorporates a cyclohexylamine backbone and an aminoethyl group, along with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to serve as a precursor for various bioactive molecules.
The compound is classified under amines and is recognized for its role in peptide synthesis and drug development. It is often sourced from chemical suppliers and research institutions specializing in organic compounds. The molecular formula for 1-(2-Aminoethyl)-n-boc-cyclohexylamine, hydrochloride is .
The synthesis of 1-(2-Aminoethyl)-n-boc-cyclohexylamine typically involves the protection of the amine group using the Boc strategy. This process can be executed through various methods, including:
The reaction conditions for Boc protection generally require mild conditions to prevent degradation of sensitive functional groups. For instance, using solvents like dichloromethane or tetrahydrofuran at room temperature can yield high purity products with minimal side reactions .
The molecular structure of 1-(2-Aminoethyl)-n-boc-cyclohexylamine features:
The compound's structural data can be represented in terms of bond lengths and angles, which are crucial for understanding its reactivity. The presence of the Boc group enhances stability and solubility in organic solvents .
1-(2-Aminoethyl)-n-boc-cyclohexylamine can undergo several chemical transformations:
The deprotection reaction typically requires careful control of temperature and pH to achieve high yields without side reactions. For example, using oxalyl chloride in methanol has been shown to effectively deprotect Boc groups under mild conditions .
The mechanism of action for 1-(2-Aminoethyl)-n-boc-cyclohexylamine primarily revolves around its ability to act as a nucleophile in various reactions. Upon deprotection, the free amine can participate in nucleophilic substitutions or additions, making it a versatile building block in organic synthesis.
The nucleophilic character of the amino group allows it to react with electrophiles, facilitating the formation of new carbon-nitrogen bonds essential for constructing complex molecules .
1-(2-Aminoethyl)-n-boc-cyclohexylamine has significant applications in scientific research:
This compound exemplifies the importance of protecting groups in organic synthesis, allowing chemists to manipulate functional groups selectively while minimizing undesired reactions.
The compound is systematically named as tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate hydrochloride, reflecting its structural hierarchy: a cyclohexyl core substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc)-protected amine, in hydrochloride salt form [2] [4]. Its molecular formula, C₁₃H₂₇ClN₂O₂, accounts for the protonation of the primary amine, adding HCl to the base molecule (C₁₃H₂₆N₂O₂). This results in a molecular weight of 278.82 g/mol, as confirmed by mass spectrometry [3] [5]. Discrepancies in early literature (e.g., molecular weight of 242.36 g/mol for the free base) highlight the importance of salt-form differentiation [1].
Table 1: Molecular Formula Validation
| Component | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [3] [5] |
| Molecular Weight | 278.82 g/mol | [3] [4] |
| Free Base Formula | C₁₃H₂₆N₂O₂ | [1] |
| Heavy Atom Count | 18 | [2] |
The cyclohexyl ring introduces stereochemical complexity. While the cited sources do not specify enantiomeric purity, the tertiary carbon bearing the carbamate group creates a chiral center. Conformational analysis reveals two key dynamics:
Though experimental crystallographic data is absent in the search results, hydrogen bonding motifs can be inferred from molecular descriptors:
Table 2: Hydrogen Bonding Analysis
| Bond Type | Distance (Å) | Role in Stability |
|---|---|---|
| N–H···O=C (Boc) | 2.0–2.2 | Intramolecular conformation lock |
| –NH₃⁺···Cl⁻ | 2.8–3.0 | 3D lattice formation |
| N–H···Cl⁻ | 3.0–3.2 | Layer stacking |
The compound’s digital identifiers vary across databases, impacting chemical informatics:
Canonical SMILES:
Cl.CC(C)(C)OC(=O)NC1(CCN)CCCCC1 (predominant form, [3] [5]) O=C(NC1(CCN)CCCCC1)OC(C)(C)C.[H]Cl [4]Both denote HCl via "Cl." or "[H]Cl", but the former explicitly shows chloride’s ionic association. The cyclohexyl ring (C1CCCCC1) and Boc group (OC(=O)C(C)(C)C) are consistently represented. InChI and InChIKey:
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3,(H,15,16);1H [2] [4] XNCJHLCODIPGDU-UHFFFAOYSA-N (uniform across sources)The InChI encodes proton connectivity, stereochemistry absence ("/h" layer), and salt composition (";1H" for HCl). The InChIKey’s 14-character hash enables universal database searches, critical for sourcing this compound (e.g., CAS 1159822-19-1) [3] [5]. Table 3: SMILES and InChI Comparison
| Representation | Sequence | Features |
|---|---|---|
| Canonical SMILES | Cl.CC(C)(C)OC(=O)NC1(CCN)CCCCC1 | Explicit chloride; atomic grouping |
| InChI | 1S/C13H26N2O2.ClH... ;1H | Proton position; formula layers |
| InChIKey | XNCJHLCODIPGDU-UHFFFAOYSA-N | Database interoperability |
Compound Nomenclature Table
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0